Methyl 1-aminocyclobutanecarboxylate

Descripción general

Descripción

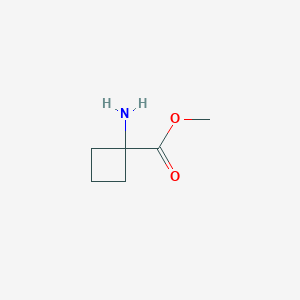

Methyl 1-aminocyclobutanecarboxylate is a chemical compound with the molecular formula C6H11NO2 It is a derivative of 1-amino-cyclobutanecarboxylic acid, where the carboxylic acid group is esterified with methanol

Métodos De Preparación

The synthesis of 1-amino-cyclobutanecarboxylic acid methyl ester typically involves the esterification of 1-amino-cyclobutanecarboxylic acid. One common method is the reaction of 1-amino-cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation.

Industrial production methods may involve more efficient catalytic processes and continuous flow reactors to increase yield and reduce production costs. These methods are optimized for large-scale production and may include additional steps for purification and quality control.

Análisis De Reacciones Químicas

Methyl 1-aminocyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Methyl 1-aminocyclobutanecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-amino-cyclobutanecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. As an analog of glycine, it can act on the NMDA-glycine receptor site, affecting signal transmission in the central nervous system. This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects in neurological conditions.

Comparación Con Compuestos Similares

Methyl 1-aminocyclobutanecarboxylate can be compared with other similar compounds, such as:

1-Amino-cyclobutanecarboxylic acid: The parent compound, which lacks the ester group and has different solubility and reactivity properties.

N-Boc-1-aminocyclobutane carboxylic acid: A derivative with a Boc-protected amino group, used in peptide synthesis.

Ethyl 1-amino-1-cyclobutanecarboxylate: An esterified analog with ethyl instead of methyl, which may have different pharmacokinetic properties.

The uniqueness of 1-amino-cyclobutanecarboxylic acid methyl ester lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

Methyl 1-aminocyclobutanecarboxylate (MAC) is a compound of significant interest in pharmacological research due to its biological activity, particularly as a partial agonist of the NMDA receptor. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 115.131 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 241.1 ± 23.0 °C at 760 mmHg

- Melting Point : 261 °C (dec.)

- Flash Point : 99.6 ± 22.6 °C

This compound acts primarily as a partial agonist at the NMDA receptor , specifically targeting the glycine site on the NR1 subunit. This interaction is crucial for modulating synaptic plasticity and neurotransmission in the central nervous system (CNS). By binding to this site, MAC can influence calcium ion influx and subsequent signaling pathways associated with neuronal excitability and survival .

NMDA Receptor Modulation

The NMDA receptor is integral to learning and memory processes in the brain. MAC's role as a partial agonist suggests it may enhance synaptic transmission without overstimulation, which is beneficial in conditions like neurodegeneration where excitotoxicity is a concern .

Neuroprotective Effects

Research indicates that compounds similar to MAC exhibit neuroprotective properties, potentially offering therapeutic benefits in diseases such as Alzheimer's and Parkinson's . The ability to modulate NMDA receptor activity may help in reducing neuronal damage caused by excessive glutamate signaling.

Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of MAC resulted in reduced neuronal death following induced excitotoxicity. The findings suggest that MAC can mitigate the effects of excessive glutamate, thereby protecting neurons from damage .

Study 2: Behavioral Assessments

In behavioral assessments, animals treated with MAC showed improved cognitive functions compared to control groups, indicating potential applications for enhancing memory and learning capabilities .

Study 3: Mechanistic Insights

Further mechanistic studies revealed that MAC's interaction with the NMDA receptor leads to increased cAMP levels, which are essential for various intracellular signaling pathways associated with neuroprotection and synaptic plasticity .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | NMDA receptor partial agonist | Neuroprotective |

| Methyl 3-aminocyclobutanecarboxylate | NMDA receptor antagonist | Reduces excitotoxicity |

| Cyclobutane derivatives | Varies (depends on substitution) | Diverse biological activities |

Propiedades

IUPAC Name |

methyl 1-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXOPTPGZBLQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363590 | |

| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215597-35-6 | |

| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.